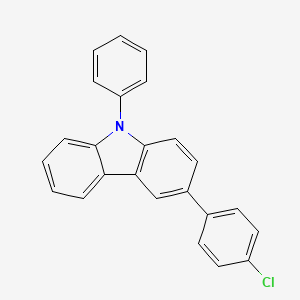
3-(4-Chlorophenyl)-9-phenyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The compound this compound is characterized by the presence of a carbazole core substituted with a 4-chlorophenyl group and a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization in the presence of a suitable catalyst such as polyphosphoric acid or sulfuric acid. The reaction typically requires heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Carbazole-quinones
Reduction: Dihydrocarbazoles
Substitution: Halogenated or nitrated carbazole derivatives
科学的研究の応用
3-(4-Chlorophenyl)-9-phenyl-9H-carbazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the carbazole core.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-9-phenylcarbazole
- 3-(4-Bromophenyl)-9-phenylcarbazole
- 3-(4-Methylphenyl)-9-phenylcarbazole
Uniqueness
3-(4-Chlorophenyl)-9-phenyl-9H-carbazole is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and its interactions with molecular targets. Additionally, the combination of the carbazole core with the 4-chlorophenyl and phenyl groups can result in distinct electronic and steric effects, contributing to its unique characteristics.
特性
分子式 |
C24H16ClN |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-9-phenylcarbazole |
InChI |
InChI=1S/C24H16ClN/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H |
InChIキー |
ZZKCBPJODOKSAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)
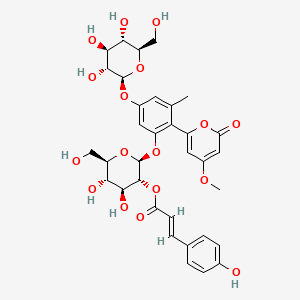



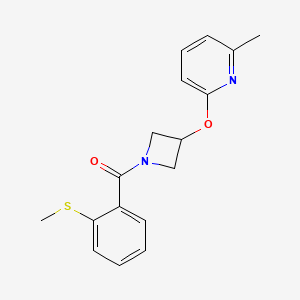

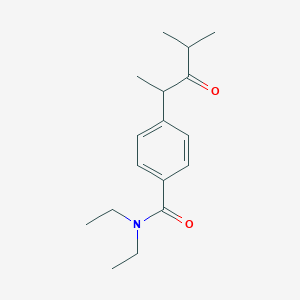
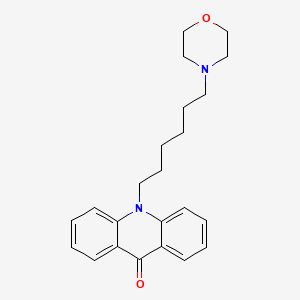
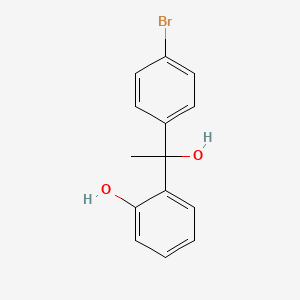
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)


